molecular formula C24H19NO3Sn B15172297 5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one CAS No. 915306-57-9

5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one

Cat. No.: B15172297
CAS No.: 915306-57-9
M. Wt: 488.1 g/mol
InChI Key: NXQQBWCAAKLUEQ-UHFFFAOYSA-M
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Description

5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one is a chemical compound that features a pyridinone core substituted with a triphenylstannyl group

Preparation Methods

The synthesis of 5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one typically involves the reaction of pyridin-2(1H)-one with triphenylstannyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannyl group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The stannyl group can be oxidized to form the corresponding stannic oxide derivative.

    Reduction: The compound can be reduced to remove the stannyl group, yielding the parent pyridinone.

    Substitution: The triphenylstannyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one involves its interaction with specific molecular targets. The triphenylstannyl group can interact with biological macromolecules, potentially inhibiting their function. The pyridinone core can also participate in various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one can be compared with other similar compounds such as 2-{[(Triphenylstannyl)oxy]carbonyl}pyridine . While both compounds feature a triphenylstannyl group, the position of the stannyl group and the core structure differ, leading to variations in their chemical reactivity and biological activities. The unique combination of the pyridinone core and the triphenylstannyl group in this compound makes it distinct from other related compounds.

Properties

CAS No.

915306-57-9

Molecular Formula

C24H19NO3Sn

Molecular Weight

488.1 g/mol

IUPAC Name

triphenylstannyl 6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C6H5NO3.3C6H5.Sn/c8-5-2-1-4(3-7-5)6(9)10;3*1-2-4-6-5-3-1;/h1-3H,(H,7,8)(H,9,10);3*1-5H;/q;;;;+1/p-1

InChI Key

NXQQBWCAAKLUEQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CNC(=O)C=C4

Origin of Product

United States

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